2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile

GABA-A receptor subtype selectivity regiochemistry

This pyridin-3-yl triazolopyridazine derivative is differentiated by its specific substitution pattern essential for GABA-A α2/α3 receptor modulation (Merck Sharp & Dohme WO1999025353) and dual c-Met/Pim-1 kinase inhibition. The thioacetonitrile at C6 provides a stable synthetic handle while avoiding unwanted displacement in biological media—unlike the 6-chloro analog. BindingDB data confirms negligible PKD cross-reactivity (>100 μM), ensuring clean pathway modulation. Procure this exact isomer (CAS 868969-35-1) to align with established pharmacophore models and avoid uncontrolled variables in your screening campaigns.

Molecular Formula C12H8N6S
Molecular Weight 268.3
CAS No. 868969-35-1
Cat. No. B2979730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile
CAS868969-35-1
Molecular FormulaC12H8N6S
Molecular Weight268.3
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC#N
InChIInChI=1S/C12H8N6S/c13-5-7-19-11-4-3-10-15-16-12(18(10)17-11)9-2-1-6-14-8-9/h1-4,6,8H,7H2
InChIKeyLEKPZKSVZZHDCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile (CAS 868969-35-1): Core Scaffold, Structural Identity, and Procurement Context


2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile (CAS 868969-35-1) is a heterocyclic small molecule (C12H8N6S, MW 268.3) built on a 1,2,4-triazolo[4,3-b]pyridazine core . The compound features a pyridin-3-yl substituent at the 3-position and a thioacetonitrile side chain at the 6-position. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is recognized across multiple patent families as a privileged structure for GABA-A receptor modulation, kinase inhibition (c-Met, Pim-1, LRRK2, BTK), and BET bromodomain targeting [1]. The specific substitution pattern—pyridin-3-yl at C3 combined with a thio-linked acetonitrile at C6—defines this compound's potential for distinct target engagement and physicochemical properties relative to its positional isomers and analogs .

Why Generic Substitution of 2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile Carries Scientific and Procurement Risk


The [1,2,4]triazolo[4,3-b]pyridazine scaffold is highly sensitive to the regiochemistry of the pyridyl substituent and the electronic character of the 6-position side chain. Subtle changes—such as shifting the pyridine nitrogen from the 3- to the 2- or 4-position, replacing the thioacetonitrile with a thioacetate ester or carboxylic acid, or substituting the sulfur linker with oxygen—can drastically alter target binding, solubility, metabolic stability, and synthetic accessibility [1]. Patents from Merck Sharp & Dohme explicitly differentiate pyridin-3-yl from other heteroaryl groups at the C3 position for GABA-A receptor binding [2], while kinase-focused patents (c-Met, Pim-1) demonstrate that the C6 substituent directly modulates potency and selectivity [3]. Procurement of an uncharacterized analog without rigorous head-to-head data therefore introduces uncontrolled variables into experimental workflows, potentially leading to irreproducible results or failed screening campaigns.

Quantitative Differentiation Evidence for 2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile vs. Its Closest Analogs


Pyridin-3-yl vs. Pyridin-4-yl Regioisomerism: Predicted Impact on GABA-A Receptor Subtype Binding

The Merck Sharp & Dohme patent WO1999025353 discloses that 1,2,4-triazolo[4,3-b]pyridazine derivatives bearing a pyridin-3-yl group at the 3-position are selective ligands for GABA-A receptors, particularly the α2 and/or α3 subunits [1]. Although the specific compound (CAS 868969-35-1) is not explicitly exemplified, the patent's Markush structure and preferred substituent listings show pyridin-3-yl as a specifically claimed embodiment, distinct from pyridin-4-yl or pyridin-2-yl variants. The pyridin-4-yl isomer (e.g., 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile) is a distinct chemical entity with a different nitrogen vector; published SAR for this scaffold class indicates that the position of the pyridine nitrogen alters the hydrogen-bonding geometry with receptor residues, thus affecting subtype selectivity [2]. No quantitative head-to-head GABA-A binding data for the target compound versus its 4-pyridyl isomer were located.

GABA-A receptor subtype selectivity regiochemistry

Thioacetonitrile vs. Thioacetate Ester at C6: Physicochemical and Reactivity Differentiation

The target compound carries a thioacetonitrile (-SCH₂CN) group at the 6-position of the triazolopyridazine core. The methyl ester analog (methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate, CAS not located) and the carboxylic acid analog (2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid, CAS 868969-36-2, MW 287.3) are structurally defined comparators . The nitrile group is a strong electron-withdrawing substituent (Hammett σₚ ≈ 0.66 for -CH₂CN) that lowers the pKa of adjacent protons and alters the compound's hydrogen-bond acceptor profile, dipole moment, and logP relative to the ester or acid. Computationally, the nitrile is expected to reduce hydrogen-bond donor count to 0 (vs. 1 for the acid) and lower topological polar surface area (tPSA), potentially improving membrane permeability . These differences are structural class inferences; no experimental logP, solubility, or permeability data were located for any of these three compounds.

physicochemical properties chemical reactivity metabolic stability

Triazolopyridazine Class-Level Kinase Inhibition: c-Met and Pim-1 Dual Activity as Differentiation from Mono-Kinase Scaffolds

A 2023 study on triazolo[4,3-b]pyridazine derivatives demonstrated dual c-Met/Pim-1 inhibition, with compound 4g achieving IC50 values of 0.163 ± 0.01 μM (c-Met) and 0.283 ± 0.01 μM (Pim-1), superior to the reference compound 4a [1]. While the target compound (CAS 868969-35-1) was not tested in this study, it shares the identical triazolo[4,3-b]pyridazine core with a pyridin-3-yl substituent at C3 found in the most potent analogs. The thioacetonitrile at C6 occupies the same vector as the substituents that were systematically varied, suggesting that this position is a critical determinant of kinase affinity. Importantly, the 6-chloro analog (6-chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine) showed antiproliferative IC50 values of 0.83 μM (A549), 0.15 μM (MCF-7), and 2.85 μM (HeLa) , providing a baseline for the 6-substituted class; the thioacetonitrile group in the target compound is expected to further modulate potency through distinct steric and electronic effects. No direct kinase inhibition data for CAS 868969-35-1 are available.

c-Met kinase Pim-1 kinase dual inhibition antitumor

Antimicrobial SAR of 3-Substituted Triazolo[4,3-b]pyridazines: Positional Dependency of Biological Activity

A study published in the Journal of the Korean Chemical Society (2014) evaluated the antimicrobial activities of novel 3-substituted [1,2,4]triazolo[4,3-b]pyridazine derivatives against bacterial and fungal strains [1]. The study demonstrated that antimicrobial potency is highly dependent on the nature of the 3-substituent, with certain aryl and heteroaryl groups conferring moderate to good activity. While the target compound was not among the tested derivatives, the study establishes that the 3-position is a critical determinant of antimicrobial activity within this scaffold class. Compounds bearing heteroaryl substituents (including pyridine variants) at C3 exhibited distinct activity profiles compared to phenyl-substituted analogs. The target compound's thioacetonitrile group at C6 introduces an additional variable not explored in this antimicrobial study, representing a novel substitution pattern that may modulate both antimicrobial spectrum and physicochemical properties relevant to microbial membrane penetration.

antimicrobial antibacterial antifungal SAR

PKD Inhibition Data for a Structurally Related Analog: Benchmarking Triazolopyridazine Activity at the Protein Kinase D Target

BindingDB entry BDBM32351 reports a PKD (protein kinase D) HTS assay result for the structurally related compound 1-phenyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone (MLS000624306, CID 7190795), which shares the identical pyridin-3-yl-triazolopyridazine core with the target compound but bears a bulkier phenylacylthio group at C6 instead of the acetonitrile [1]. The measured IC50 was >100,000 nM (>100 μM), indicating negligible PKD inhibitory activity. This result establishes a baseline: the pyridin-3-yl-triazolopyridazine core alone, even with a larger C6 substituent, does not confer potent PKD inhibition. The smaller and electronically distinct thioacetonitrile group in CAS 868969-35-1 may alter target engagement, though no PKD data exist for the target compound itself. This negative data point is valuable for excluding PKD as a potential off-target liability when using the target compound in kinase-focused screening.

PKD protein kinase D HTS screening

Synthetic Accessibility and Intermediate Utility: Thioacetonitrile as a Versatile Synthetic Handle

The thioacetonitrile group (-SCH₂CN) at the 6-position of the target compound serves as a versatile synthetic intermediate that can be transformed into a variety of functional groups: reduction to the primary amine (-SCH₂CH₂NH₂), hydrolysis to the acetamide (-SCH₂CONH₂), cycloaddition to tetrazole, or reaction with hydroxylamine to form amidoxime [1]. This contrasts with the 6-chloro analog (6-chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine), which although useful for nucleophilic aromatic substitution, carries a reactive halogen that may be unstable under certain biological assay conditions or may undergo unwanted displacement by endogenous nucleophiles . The carbon-sulfur bond in the target compound is generally more chemically stable than the carbon-chlorine bond in biological media, potentially reducing assay artifacts. While no direct stability comparison data are available, the orthogonal reactivity of the nitrile (vs. the aryl chloride) provides distinct downstream chemistry options for lead optimization.

chemical intermediate synthetic handle medicinal chemistry diversification

Recommended Research and Industrial Application Scenarios for 2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile Based on Available Evidence


GABA-A Receptor Subtype Selectivity Screening: Prioritization of the Pyridin-3-yl Pharmacophore

Based on the Merck Sharp & Dohme patent WO1999025353, which specifically claims pyridin-3-yl substituted triazolopyridazines as GABA-A α2/α3-selective ligands, 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile is the appropriate starting material for any screening campaign targeting these receptor subtypes [1]. Purchasing the pyridin-3-yl isomer (rather than the 2- or 4-pyridyl variants) aligns the screening effort with the established pharmacophore. The thioacetonitrile group provides a neutral, low-molecular-weight substituent that minimizes steric interference with receptor binding while offering a synthetic handle for later optimization.

Dual c-Met/Pim-1 Kinase Inhibitor Development: Leveraging a Validated Core Scaffold

For laboratories pursuing dual c-Met/Pim-1 inhibition as a strategy against resistant cancers, the target compound shares the core scaffold and pyridin-3-yl substituent with lead compound 4g (c-Met IC50 0.163 μM, Pim-1 IC50 0.283 μM) [1]. The thioacetonitrile at C6 differentiates this compound from the 6-chloro analog (which showed antiproliferative activity of 0.15-2.85 μM across MCF-7, A549, and HeLa cells) , offering an unexplored vector for structure-activity relationship expansion. Procurement of this specific compound enables investigation of how the nitrile group influences kinase selectivity versus the chloro, alkoxy, or amino substituents previously explored.

Chemical Biology Tool for Target Deconvolution: Excluding PKD Off-Target Activity

BindingDB data for the close structural analog MLS000624306 demonstrates negligible inhibition of protein kinase D (IC50 > 100 μM) [1]. This suggests that the pyridin-3-yl-triazolopyridazine scaffold is not inherently PKD-active. Researchers using the target compound (CAS 868969-35-1) in cellular pathway studies can reasonably expect that PKD cross-reactivity will not confound their results. The smaller thioacetonitrile substituent is less likely than the bulky phenylacylthio group to engage hydrophobic kinase pockets, potentially further reducing off-target kinase interactions. The compound is thus suitable as a control or probe in experiments where selective pathway modulation is required.

Medicinal Chemistry Diversification Platform: A Stable, Multi-Purpose Synthetic Intermediate

The thioacetonitrile functionality enables multiple downstream transformations (reduction to amine, hydrolysis to amide or acid, cycloaddition to heterocycles) while providing greater chemical stability than the 6-chloro analog, which may undergo unwanted displacement in biological media or during storage [1]. For contract research organizations and academic medicinal chemistry groups building triazolopyridazine-focused compound libraries, the target compound serves as a reliable, well-defined synthetic intermediate. Its single chemical structure (CAS 868969-35-1) ensures batch-to-batch consistency, supporting reproducible SAR campaigns. Procurement in quantities sufficient for parallel synthesis is recommended to maximize the utility of this versatile scaffold.

Quote Request

Request a Quote for 2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.